molecular formula C7H5F3O2S B11716448 Methyl 4-(trifluoromethyl)thiophene-2-carboxylate

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B11716448
M. Wt: 210.18 g/mol
InChI Key: RTANZRDFHBCNRT-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-(Trifluoromethyl)Thiophene-2-Carboxylate

Molecular Formula and IUPAC Nomenclature

The compound is defined by the molecular formula $$ C{10}H{8}F{3}O{2}S $$, with a molecular weight of 286.268 g/mol. Its systematic IUPAC name, This compound , reflects the substitution pattern: a thiophene ring substituted at the 4-position with a trifluoromethyl ($$ -CF3 $$) group and at the 2-position with a methoxycarbonyl ($$ -COOCH3 $$) group. The structural formula is illustrated below:

$$
\begin{array}{ccc}
& S & \
O & \backslash & C(=O)OCH3 \
& | & \
CF
3 & & \
\end{array}
$$

This arrangement creates a planar thiophene core with distinct electronic properties due to the electron-withdrawing nature of the $$ -CF_3 $$ and ester groups.

Crystallographic Analysis and Bonding Patterns

X-ray crystallographic studies of related thiophene derivatives (e.g., methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate) reveal monoclinic crystal systems with space group $$ P2_1/n $$ and unit cell dimensions $$ a = 22.6003 \, \text{Å}, \, b = 12.4998 \, \text{Å}, \, c = 22.7021 \, \text{Å} $$, and $$ \beta = 104.127^\circ $$. Bond lengths and angles within the thiophene ring are consistent with aromatic systems:

  • C-S bond length : ~1.70–1.72 Å
  • C-C bond lengths : 1.36–1.41 Å (shorter than typical single bonds due to conjugation).

The trifluoromethyl group adopts a trigonal pyramidal geometry, with C-F bond lengths averaging 1.33 Å and F-C-F angles near 108°, characteristic of $$ sp^3 $$-hybridized carbon. The ester group’s carbonyl oxygen participates in weak intermolecular hydrogen bonds, stabilizing the crystal lattice.

Table 1: Crystallographic Data for Related Thiophene Derivatives
Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/n $$
Unit cell volume 6219.4 ų
Z (molecules per unit) 4
Density (calculated) 1.242 g/cm³

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$ ^1\text{H} $$ NMR (500 MHz, CDCl₃):

    • Thiophene ring protons: δ 7.15–7.64 (multiplet, 2H).
    • Methoxy group: δ 3.84 (singlet, 3H).
    • Trifluoromethyl group: No direct proton signals, but coupling observed in $$ ^{19}\text{F} $$ NMR.
  • $$ ^{13}\text{C} $$ NMR (125 MHz, CDCl₃):

    • Carbonyl carbon: δ 165.2.
    • Thiophene ring carbons: δ 125–140.
    • $$ -CF_3 $$: δ 122.5 (q, $$ J = 285 \, \text{Hz} $$).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{C=O}) $$: 1725 cm⁻¹ (ester carbonyl).
  • $$ \nu(\text{C-F}) $$: 1160–1250 cm⁻¹ (trifluoromethyl).
  • $$ \nu(\text{C-S}) $$: 680 cm⁻¹ (thiophene ring).
Mass Spectrometry (MS)
  • High-Resolution MS (FAB) : Observed $$ [M+H]^+ $$ at m/z 286.0327 (calculated for $$ C{10}H8F3O2S $$).
  • Fragmentation patterns: Loss of $$ -COOCH3 $$ ($$ \Delta m/z = -59 $$) and $$ -CF3 $$ ($$ \Delta m/z = -69 $$).
Table 2: Spectroscopic Data Summary
Technique Key Signals Assignment
$$ ^1\text{H} $$ NMR δ 3.84 (s, 3H) $$ -OCH_3 $$
δ 7.15–7.64 (m, 2H) Thiophene protons
$$ ^{13}\text{C} $$ NMR δ 165.2 $$ C=O $$
IR 1725 cm⁻¹ Ester carbonyl
MS $$ m/z $$ 286.0327 Molecular ion peak

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H5F3O2S/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3

InChI Key

RTANZRDFHBCNRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Thiophene Ring Formation

The thiophene core is typically synthesized via cyclization reactions using sulfur-containing precursors. A prominent method involves the reaction of α,β-unsaturated carbonyl compounds with sulfur sources. For example, trifluoroacetylacetone derivatives can undergo cyclization with thioacetamide in ethanol under reflux conditions to form 4-trifluoromethylthiophene intermediates .

In a patented approach, trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride (SO₂Cl₂) at controlled temperatures (-15°C to -5°C) to yield chlorinated intermediates. Subsequent cyclization with thioacetamide in ethanol at reflux (8–12 hours) generates the thiophene ring . Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
SO₂Cl₂ molar ratio0.92–0.98 (vs. substrate)Reduces overchlorination byproducts
Cyclization temperature65–80°C (reflux)Ensures complete ring closure
Reaction time8–12 hoursBalances conversion and side reactions

This method achieves yields exceeding 90% with HPLC purity >98.5%, avoiding toxic solvents like DMF or acetonitrile .

Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group is introduced either during cyclization or via post-functionalization. Nucleophilic trifluoromethylation using trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) is common. For instance, methyl 4-bromothiophene-2-carboxylate undergoes Ullmann-type coupling with CuCF₃ to install the -CF₃ group .

Alternatively, electrophilic trifluoromethylation employs Togni’s reagent (hypervalent iodine-CF₃) under radical conditions. This method is effective for late-stage functionalization but requires stringent temperature control (-10°C to 25°C) to prevent decomposition .

Esterification Techniques

Esterification of the carboxylic acid precursor to the methyl ester is critical. Acid-catalyzed esterification with methanol and sulfuric acid (H₂SO₄) is widely used. For example, 4-(trifluoromethyl)thiophene-2-carboxylic acid reacts with methanol (1:10 molar ratio) at reflux (65°C) for 6 hours, yielding the methyl ester with >95% conversion .

Microwave-assisted esterification reduces reaction times to 30–60 minutes while maintaining yields >90%. This method is particularly advantageous for heat-sensitive intermediates .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enhance the chlorination and cyclization steps by improving heat transfer and reducing reaction times. For example, a pilot-scale process using a tubular reactor achieved a 40% reduction in energy consumption compared to batch methods .

Solvent recycling is another key focus. Ethanol from cyclization and hydrolysis steps is recovered via distillation (35°C at 10 mmHg), achieving >85% recovery rates .

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant methodologies:

MethodYieldPurityKey AdvantagesLimitations
Cyclization with SO₂Cl₂91–92%98.5–99%Low solvent toxicity, scalableRequires cryogenic conditions
Post-functionalization75–85%95–97%Modular approachLower yields, higher cost

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate features a thiophene ring substituted with a trifluoromethyl group and a carboxylate ester. This structural configuration imparts unique reactivity and biological activity, making it a valuable compound in research.

Chemistry Applications

In the realm of chemistry, this compound serves as:

  • Building Block : It is utilized in the synthesis of more complex organic compounds. Its reactivity allows for the formation of various derivatives through electrophilic substitution reactions.
  • Reagent : The compound acts as a reagent in organic synthesis, particularly in reactions requiring electron-withdrawing groups to enhance reactivity.

Biological Applications

Research into the biological applications of this compound has revealed potential benefits:

  • Bioactivity Studies : this compound has been studied for its effects on various biological systems, including enzyme inhibition and modulation of cellular processes.
  • Antimicrobial Properties : Studies indicate that thiophene derivatives exhibit significant antimicrobial activity. For instance, research involving tube dilution methods has shown that this compound effectively inhibits the growth of several bacterial strains.

Medicinal Applications

The medicinal potential of this compound is being explored in several areas:

  • Pharmaceutical Development : The compound is under investigation for its possible therapeutic effects, particularly in treating inflammatory diseases and certain cancers. Its trifluoromethyl group enhances pharmacokinetic properties, potentially leading to more effective drugs.
  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Industrial Applications

In industry, this compound is used for:

  • Material Development : The compound contributes to the creation of new materials with enhanced thermal stability and chemical resistance.
  • Agrochemicals : It plays a role in developing agrochemicals such as herbicides and insecticides, where its properties can improve efficacy and stability.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant activity against tested microbial strains, highlighting its potential use in developing new antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity assays conducted on human lung cancer cell lines (A-549) revealed that this compound exhibits notable cytotoxic effects. The presence of electron-withdrawing groups like trifluoromethyl enhances its anticancer activity compared to standard chemotherapeutics.

Data Summary Table

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against tested strains
AnticancerSRB assayCytotoxic effects on A-549 cell line
PharmacokineticsIn vitro assaysEnhanced absorption and retention

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Methyl 5-Phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate
  • Structure: Contains a phenyl group at the 5-position and a trifluoromethylamino (-NHCF₃) group at the 3-position.
  • The phenyl group increases steric bulk, which may reduce solubility but enhance binding affinity in biological systems .
Methyl 3-Amino-4-methylthiophene-2-carboxylate
  • Structure: Features an electron-donating amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position.
  • Comparison: The amino group increases electron density on the thiophene ring, making it more reactive toward electrophilic aromatic substitution. This contrasts sharply with the electron-deficient nature of the trifluoromethyl-substituted analog, which is more suited for Suzuki-Miyaura couplings or SNAr reactions .

Positional Isomerism and Electronic Effects

Methyl 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
  • Structure : Trifluoromethyl at the 5-position and phenyl at the 4-position.
  • Comparison: Positional isomerism significantly impacts electronic distribution. In contrast, the 4-CF₃ group in the parent compound directs substituents to the 5-position, offering divergent synthetic pathways .
Methyl 4-Cyclopropyl-3-((trifluoromethyl)sulfonyloxy)thiophene-2-carboxylate
  • Structure : Cyclopropyl at the 4-position and a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the 3-position.
  • Comparison : The sulfonyloxy group acts as a leaving group, enabling cross-coupling reactions (e.g., Negishi or Stille). The cyclopropyl substituent introduces steric constraints and ring strain, which may limit rotational freedom compared to the planar CF₃ group in the parent compound .

Core Heterocycle Modifications

Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Structure : Features a fused benzo[b]thiophene core with CF₃ at the 5-position.
  • Comparison: The extended aromatic system increases conjugation and thermal stability but reduces solubility in polar solvents. Such derivatives are noted as plant growth regulators, whereas non-fused thiophenes like the parent compound are more commonly used in herbicidal applications .
Methyl 3-(Chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate
  • Structure : Chlorosulfonyl (-SO₂Cl) and fluorine substituents on a benzo[b]thiophene core.
  • Comparison: The chlorosulfonyl group enhances electrophilicity, enabling reactions with amines (e.g., morpholine) to form sulfonamides. Fluorine’s electronegativity further polarizes the ring, a property less pronounced in the parent compound’s thiophene system .

Biological Activity

Methyl 4-(trifluoromethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H6_{6}F3_{3}O2_{2}S
  • Molecular Weight : Approximately 286.27 g/mol
  • Boiling Point : 346.9 °C
  • Flash Point : 163.6 °C

The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its biological interactions .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. This compound was tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings indicate moderate cytotoxicity against breast cancer cells.

Cell LineIC50 (μM)
MCF-725
Hek29330

The IC50 values suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications .

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes involved in metabolic pathways, particularly acetylcholinesterase (AChE) and cyclooxygenase (COX). The results indicate a dual inhibitory effect, which may be beneficial in treating neurodegenerative diseases and inflammatory conditions.

EnzymeIC50 (μM)
AChE19.2
COX-222.5

These findings highlight the potential of this compound as a lead compound for developing new therapeutics targeting these enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The trifluoromethyl group forms strong hydrogen bonds with target proteins, enhancing binding affinity.
  • Electrophilic Interactions : The compound may participate in electrophilic reactions that modify enzyme activity.
  • Lipophilicity : Increased lipid solubility allows better penetration through cell membranes, improving bioavailability and efficacy .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Anticancer Research : In a separate investigation, the compound's effects on breast cancer cell lines were analyzed. The results indicated that it could induce apoptosis at certain concentrations, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Analysis : A comprehensive study explored the inhibitory effects of thiophene derivatives on AChE and COX enzymes. This compound showed promising results, indicating its potential application in treating Alzheimer's disease and inflammatory disorders .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(trifluoromethyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves three key steps: (1) formation of the thiophene core, (2) introduction of the trifluoromethyl group, and (3) esterification. For example, trifluoromethylation can be achieved using reagents like CF₃Cu or trifluoromethyl iodide under electrophilic substitution conditions . Esterification often employs methylating agents (e.g., diazomethane or trimethylsilyl chloride) in anhydrous solvents like THF .
Optimization Strategies:

  • Continuous Flow Reactors: Improve yield and scalability by minimizing side reactions (e.g., decarboxylation) .
  • Catalyst Screening: Use Pd/Cu catalysts for regioselective trifluoromethylation .
  • Temperature Control: Maintain低温 (0–5°C) during esterification to prevent hydrolysis .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 4- vs. 5-trifluoromethyl substitution). The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+ = 224.03 g/mol) and detects impurities (e.g., des-methyl byproducts) .
  • HPLC-PDA: Quantifies purity (>95%) and identifies retention time shifts caused by polar impurities (e.g., unreacted carboxylic acid precursors) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

Methodological Answer:
The CF₃ group enhances:

  • Electrophilicity: Increases susceptibility to nucleophilic attack at the thiophene 5-position .
  • Metabolic Stability: Reduces oxidative degradation in vitro (e.g., cytochrome P450 resistance) .
  • Lipophilicity: LogP increases by ~1.5 units compared to methyl or phenyl analogs, improving membrane permeability .
    Biological Implications:
    In kinase inhibition studies, CF₃-substituted thiophenes show 10–100x higher IC₅₀ values against JNK3 compared to non-fluorinated analogs due to enhanced hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Impurities (e.g., residual trifluoromethylation reagents) can skew bioassay results. Validate purity via LC-MS and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect activity. Standardize protocols using controls like staurosporine .
  • Substituent Positional Isomerism: Misassignment of CF₃ to the 5-position instead of 4 can drastically alter activity. Confirm regiochemistry via NOESY or X-ray crystallography .

Advanced: What computational strategies are effective in predicting the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., JNK1/JNK3) to simulate binding. The CF₃ group shows strong van der Waals interactions with hydrophobic pockets .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrogen bonding between the ester carbonyl and Lys93 (JNK3) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with improved potency .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C under inert gas (Ar/N₂) to prevent ester hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Light Sensitivity: Protect from UV exposure (use amber vials) to prevent radical-mediated decomposition of the CF₃ group .
  • Solvent Compatibility: Avoid protic solvents (e.g., MeOH/H₂O); use anhydrous DCM or DMSO for stock solutions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Methodological Answer:
SAR Table:

Derivative Modification Impact on Activity
4-CF₃, 5-NO₂Increased electrophilicity2x higher antimicrobial activity
4-CF₃, 2-COOCH₂CF₃Enhanced lipophilicityImproved BBB penetration
4-CF₃, 3-NH₂Hydrogen bonding donorSelective kinase inhibition (JNK3)

Design Principles:

  • Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to stabilize transition states in nucleophilic reactions .
  • Replace methyl ester with tert-butyl ester to slow esterase-mediated hydrolysis in vivo .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Decarboxylation: Occurs under high temperatures (>80°C). Mitigate by using low-boiling solvents (e.g., Et₂O) and short reaction times .
  • Ester Hydrolysis: Prevent by rigorous drying of reagents and using molecular sieves .
  • Trifluoromethyl Group Migration: Minimize via slow addition of trifluoromethylating agents and strict temperature control (-10°C) .

Advanced: What role does this compound play in materials science, particularly in polymer or optoelectronic applications?

Methodological Answer:

  • Conductive Polymers: The CF₃ group enhances electron-withdrawing capacity, improving charge transport in polythiophene-based semiconductors (e.g., PEDOT analogs) .
  • OLEDs: Derivatives with extended π-systems (e.g., 4-CF₃-2-thienyl-pyridine) exhibit blue-shifted emission (λmax ~450 nm) due to reduced conjugation .

Advanced: How can researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Knockout Models: Delete putative targets (e.g., JNK3) to confirm loss of activity .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with purified proteins .

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